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Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

Cat. No.: B098868

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Amino-2-phenyl-propan-2-ol, a key
intermediate in pharmaceutical and fine chemical synthesis. This document outlines the
available mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy data,
details the experimental protocols for these analytical techniques, and presents a logical
workflow for the structural elucidation of similar chemical entities.

Spectroscopic Data

The structural confirmation of 1-Amino-2-phenyl-propan-2-ol relies on the complementary
data obtained from mass spectrometry and *H NMR spectroscopy. While experimental mass
spectrometry data is available, experimental *H NMR data for this specific compound is not
readily found in the public domain. Therefore, a predicted *H NMR spectrum is presented for
analytical guidance.

Mass Spectrometry Data

The mass spectrum of 1-Amino-2-phenyl-propan-2-ol was obtained via Gas
Chromatography-Mass Spectrometry (GC-MS). The key quantitative data from the mass
spectrum is summarized in the table below.
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Parameter Value

Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

Major Fragment lons (m/z) Relative Intensity (%)
44 100

77 15

105 10

136 5

151 (M+) Not Observed

Note: The absence of a prominent molecular ion peak (M+) is common for primary amines,
which tend to undergo rapid fragmentation.

Predicted *H NMR Data

Due to the unavailability of experimental data, the following *H NMR spectral data for 1-Amino-
2-phenyl-propan-2-ol is predicted based on established chemical shift principles. The data is
presented for a deuterated chloroform (CDCIs) solvent.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)

-CHs (Methyl) ~1.5 Singlet 3H

-CHz- (Methylene) ~2.8-3.2 Multiplet 2H

-NH2 & -OH (Amine & )
Broad singlet 3H

Hydroxyl)

-CsHs (Aromatic) ~7.2-7.4 Multiplet 5H

Disclaimer: This is a predicted spectrum and may not perfectly reflect the experimental values.
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Experimental Protocols

The following sections detail the standardized methodologies for acquiring *H NMR and mass
spectrometry data for organic compounds such as 1-Amino-2-phenyl-propan-2-ol.

'H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for
structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution.

Sample Preparation:
o Weigh approximately 5-10 mg of the solid 1-Amino-2-phenyl-propan-2-ol sample.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIl3) in a clean, dry NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solution for chemical shift calibration (0 ppm).

o Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
Data Acquisition:
¢ Insert the NMR tube into the spectrometer's probe.

» Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

e Acquire the H NMR spectrum using standard acquisition parameters. Key parameters
include:

o Pulse angle (e.g., 90°)

o Acquisition time (typically 2-4 seconds)
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o Relaxation delay (e.g., 1-5 seconds)

o Number of scans (typically 8-16 for a concentrated sample)

e Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
e Phase the resulting spectrum and perform baseline correction.
o Calibrate the chemical shift scale using the TMS signal at O ppm.

 Integrate the peaks to determine the relative ratios of the different types of protons.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source is a common setup for this type of analysis.

Sample Preparation:

e Prepare a dilute solution of 1-Amino-2-phenyl-propan-2-ol in a volatile organic solvent
(e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

 If necessary, filter the solution to remove any particulate matter.
GC-MS Analysis:
 Inject a small volume (typically 1 pL) of the prepared solution into the GC injection port.

e The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column. The column temperature is programmed to ramp up to ensure separation of the
analyte from any impurities.

e As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

 In the EIl source, the molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.
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» The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» Adetector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098868#1h-nmr-and-mass-spectrometry-data-of-1-
amino-2-phenyl-propan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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